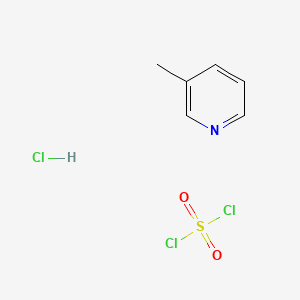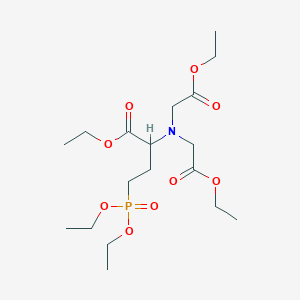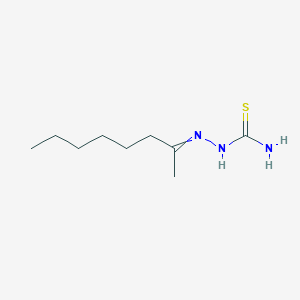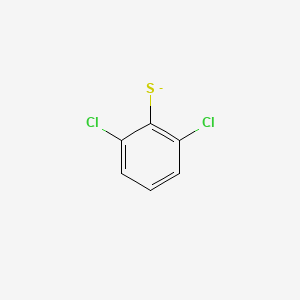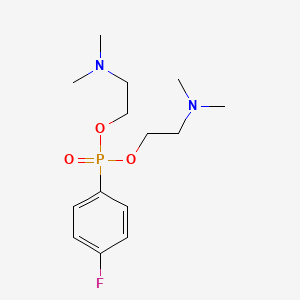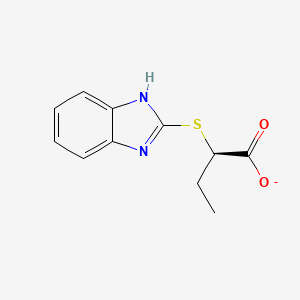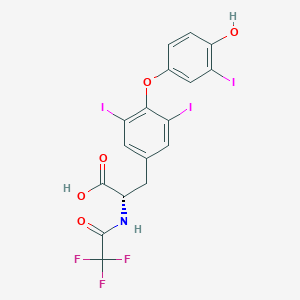
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine is a synthetic organic compound that belongs to the class of iodinated tyrosine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine typically involves multiple steps, starting from commercially available precursors. The key steps include iodination, hydroxylation, and trifluoroacetylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions include quinones, deiodinated derivatives, and substituted tyrosine analogs. These products can have distinct chemical and biological properties, making them useful for various applications.
科学研究应用
Chemistry
In chemistry, O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine is used as a precursor for the synthesis of complex organic molecules
Biology
In biological research, this compound is used as a probe to study the effects of iodination and trifluoroacetylation on protein function and enzyme activity. It can also be used to investigate the role of tyrosine derivatives in cellular signaling pathways.
Medicine
In medicine, this compound has potential applications in diagnostic imaging and radiotherapy. The presence of iodine atoms makes it suitable for use as a radiolabeled tracer in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation. It can also be used in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms and trifluoroacetyl group can modulate the compound’s binding affinity and specificity, leading to changes in the activity of target proteins. The pathways involved may include alterations in cellular signaling, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
3,3’-Diiodothyronine: A metabolite of thyroid hormone with similar iodination patterns.
4-Hydroxy-3-iodophenylacetic acid: A tyrosine derivative with a single iodine atom.
N-(Trifluoroacetyl)-L-tyrosine: A compound with a trifluoroacetyl group but lacking iodine atoms.
Uniqueness
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine is unique due to the combination of multiple iodine atoms and a trifluoroacetyl group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that require both halogenation and fluorination.
属性
CAS 编号 |
3253-59-6 |
|---|---|
分子式 |
C17H11F3I3NO5 |
分子量 |
746.98 g/mol |
IUPAC 名称 |
(2S)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H11F3I3NO5/c18-17(19,20)16(28)24-12(15(26)27)5-7-3-10(22)14(11(23)4-7)29-8-1-2-13(25)9(21)6-8/h1-4,6,12,25H,5H2,(H,24,28)(H,26,27)/t12-/m0/s1 |
InChI 键 |
FKVBFUZREZZULA-LBPRGKRZSA-N |
手性 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)NC(=O)C(F)(F)F)I)I)O |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)C(F)(F)F)I)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



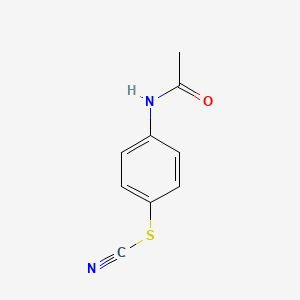
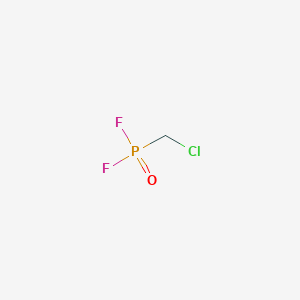
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)
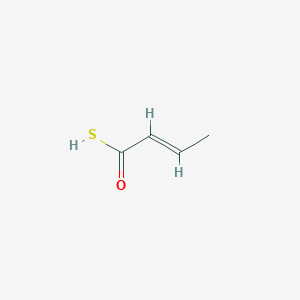

![3-[3-(Dimethylamino)propyl]-1H-indol-5-OL](/img/structure/B14753426.png)

